Expanded Anti-Cryptococcal Activity Versus Aureobasidin A
In the seminal characterization of new aureobasidins, Aureobasidin G (S2b) demonstrated potent in vitro activity against Cryptococcus neoformans, a spectrum not shared by the parental compound Aureobasidin A (AbA). AbA exhibited no inhibition of C. neoformans growth at concentrations ≥25 µg/mL, whereas S2b produced large growth‑inhibition zones and MIC values in the low µg/mL range against the same organism [1]. The differential activity is attributed to the hydroxylated hydroxy acid at position 1 of S2b, which alters target‑site complementarity within the IPC synthase complex.
| Evidence Dimension | In vitro antifungal activity against Cryptococcus neoformans (TIMM 0354) |
|---|---|
| Target Compound Data | Aureobasidin G (S2b): highly active; MIC values in the approximate range 0.4–1.6 µg/mL (agar dilution method) |
| Comparator Or Baseline | Aureobasidin A: no activity; MIC consistently >25 µg/mL |
| Quantified Difference | ≥15‑fold lower MIC (i.e., >15 times more potent) relative to the >25 µg/mL baseline of AbA |
| Conditions | Sabouraud‑dextrose agar dilution; compounds dissolved in ethanol and added to agar at 5% final solvent concentration; inoculum applied as a loopful. |
Why This Matters
Selecting Aureobasidin G over AbA is essential for any research program that requires assessment of IPC synthase inhibition in Cryptococcus spp., as AbA would yield false‑negative results.
- [1] Yoshikawa Y, Ikai K, Umeda Y, Ogawa A, Takesako K, Kato I, Naganawa H. Isolation, structures, and antifungal activities of new aureobasidins. J Antibiot (Tokyo). 1993 Sep;46(9):1347-54. doi: 10.7164/antibiotics.46.1347. PMID: 8226313. View Source
